molecular formula C6H3FN2O4 B121222 1-Fluoro-2,4-dinitrobenzene CAS No. 70-34-8

1-Fluoro-2,4-dinitrobenzene

Cat. No. B121222
Key on ui cas rn: 70-34-8
M. Wt: 186.1 g/mol
InChI Key: LOTKRQAVGJMPNV-UHFFFAOYSA-N
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Patent
US05622825

Procedure details

To a solution of beta-alanine (1.0 g, 11.1 mmole) in 50 ml of 1M NaHCO3 was added 2,4-dinitrofluorobenzene (10.4 g, 56 mmole) in 100 ml of ethanol. The reaction mixture was stirred at room temperature for 2 hours and evaporated to remove the volatile in vacuo. The residue was transferred to a separatory funnel with water and washed twice with ethyl ether. The aqueous layer was acidified with 1N HCl until precipitation was complete. The mixture was filtered and the wet cake washed with ether. This purification process, starting from dissolving the solid in 1M NaHCO3, washing the ether, and precipitating with 1N HCl, was repeated in the same manner to give yellow solid (1.6 g, 77%). e(MeOH)=7900 (260 nm), 15900 (350 nm). NMR spectral analysis was consistent with the structure.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[N+:7]([C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:11]=1F)([O-:9])=[O:8]>C([O-])(O)=O.[Na+].C(O)C>[N+:7]([C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:11]=1[NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])([O-:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
10.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the volatile in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was transferred to a separatory funnel with water
WASH
Type
WASH
Details
washed twice with ethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was acidified with 1N HCl until precipitation
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the wet cake washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
from dissolving the solid in 1M NaHCO3
WASH
Type
WASH
Details
washing the ether
CUSTOM
Type
CUSTOM
Details
precipitating with 1N HCl

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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